molecular formula C14H8O2 B1229237 1,2-Phenanthrenequinone CAS No. 573-12-6

1,2-Phenanthrenequinone

Cat. No.: B1229237
CAS No.: 573-12-6
M. Wt: 208.21 g/mol
InChI Key: SCOAVUHOIJMIBW-UHFFFAOYSA-N
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Description

1,2-Phenanthrenequinone is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H8O2. It is an orange, water-insoluble solid that is commonly used in various chemical processes and applications. This compound is known for its unique structure, which consists of two ketone groups attached to a phenanthrene backbone. It is widely used in the synthesis of dyes, agrochemicals, preservatives, and as a ligand in metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Phenanthrenequinone can be synthesized through several methods, including:

    Oxidation of Phenanthrene: One common method involves the oxidation of phenanthrene using chromic acid in acetic acid.

    Electrochemical Oxidation: Another method involves the electrochemical oxidation of phenanthrenequinone moieties-rich carbon materials.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using chromic acid or other strong oxidizing agents. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2-Phenanthrenequinone undergoes various chemical reactions, including:

Common reagents used in these reactions include chromic acid, sulfur dioxide, iron(III) chloride, and electron-rich alkenes. The major products formed from these reactions include phenanthrenehydroquinone, furan annulated products, and various phenanthrenequinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Phenanthrenequinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in electron transfer processes. In biological systems, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

1,2-Phenanthrenequinone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

phenanthrene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOAVUHOIJMIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205913
Record name 1,2-Phenanthrenequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-12-6
Record name 1,2-Phenanthrenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Phenanthrenequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Phenanthrenequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenanthrene (16 g, Aldrich Tech Grade (90 percent), 0.081 mol) and acetic acid (200 ml) were stirred and heated to 70-75° C. Potassium bromate (32 g, 0.19 mol) was added in 2 portions. After the addition of the first portion the temperature rose to reflux with evolution of bromine vapors. The second portion was added and the condenser was replaced by a distillation head. The heating was continued until the distillate was colorless. The deep red solution was cooled and poured into water (300 ml) and the precipitate was isolated by filtration. The crude product was purified by reslurrying in 100 ml of hot (70° C.) aqueous sodium bisulfite solution (40 percent) and filtering while hot. The deep red filtrate was cooled and treated with aqueous sodium carbonate until basic. The precipitated product was recovered by extraction with methylene chloride, dried and concentrated to yield 13.4 g (80 percent yield) of orange yellow solid: mp 182-184° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 20 mL volume glass container, 187 mg of the above-prepared 9,10-bis(t-butyldimethylsilyloxy)-9,10-dihydrophenanthrenequinone trimer, 20 mL of tetrahydrofuran, 64 μL of acetic acid, and 2.3 mL of tetrabutylammonium fluoride were placed and stirred at room temperature in air. The resultant reaction mixture was allowed to stand. Thereafter, the precipitate was collected by filtration and washed, thereby to give 87 mg of a phenanthrenequinone compound represented by the following chemical structural formula (1b-2) (hereinafter referred to as a “phenanthrenequinone compound (1b-2)”) (yield 75%), as a reddish brown-colored solid.
Name
9,10-bis(t-butyldimethylsilyloxy)-9,10-dihydrophenanthrenequinone
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
64 μL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 20 mL volume eggplant-shaped flask, 80 mg of the above-prepared 9,10-bis(t-butyldimethylsilyloxy)-2-iodo-9,10-dihydro-phenanthrene dimer, 10 mL of tetrahydrofuran, 43 mg of ethanol, and 0.4 mL of tetrabutylammonium fluoride were added and stirred at room temperature in air. The resultant reaction mixture was allowed to stand. Thereafter, the precipitate was collected by filtration and washed, thereby to give 28 mg of a phenanthrenequinone compound represented by the following chemical structural formula (1b-1) (hereinafter referred to as a “phenanthrenequinone compound (1b-1)”) (yield 76%) as a reddish brown-colored solid.
Name
9,10-bis(t-butyldimethylsilyloxy)-2-iodo-9,10-dihydro-phenanthrene
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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